Zethrene

Organic Field-Effect Transistors Semiconductors Charge Transport

Zethrene (dibenzo[de,mn]naphthacene) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 and a molecular weight of 302.37 g/mol. Its structure consists of two phenalene units fused together.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 214-63-1
Cat. No. B12695984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZethrene
CAS214-63-1
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C=C4C3=CC=C2
InChIInChI=1S/C24H14/c1-5-15-7-3-11-19-22-14-18-10-2-6-16-8-4-12-20(24(16)18)21(22)13-17(9-1)23(15)19/h1-14H
InChIKeyUXUXNGMSDNTZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zethrene (CAS 214-63-1): A Polycyclic Aromatic Hydrocarbon with Open-Shell Diradical Character for Advanced Optoelectronics and Singlet Fission


Zethrene (dibenzo[de,mn]naphthacene) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 and a molecular weight of 302.37 g/mol. Its structure consists of two phenalene units fused together [1]. According to Clar's rule, the two exterior naphthalene units are aromatic, while the two central double bonds are not aromatic at all [2]. This unique electronic configuration imparts Zethrene with an open-shell singlet diradical character in its ground state [3]. Zethrene exhibits a deep-red color and is light-sensitive, undergoing complete decomposition under a sunlight lamp within 12 hours [1]. It has a melting point of 262 °C [1].

Why Generic PAH Substitution is Inadequate for Zethrene (CAS 214-63-1) in Advanced Materials Research


Generic polycyclic aromatic hydrocarbons (PAHs) such as anthracene or pentacene lack the specific open-shell diradical character and low-energy excited states that are fundamental to Zethrene's utility in cutting-edge applications like singlet fission and spintronics [1]. The unique diradical nature of Zethrene enables a multiexcitonic process where one singlet exciton converts into two triplet excitons, potentially doubling photoelectric conversion efficiency in solar cells [2]. This property is absent in closed-shell PAHs. Furthermore, the precise tuning of Zethrene's diradical character through structural modifications (e.g., expanding to heptazethrene or octazethrene) directly modulates its optical and electronic properties, offering a level of design flexibility not available with conventional PAHs [3]. Therefore, substituting Zethrene with a generic PAH would result in a complete loss of the specific, quantifiable performance advantages detailed in the following evidence.

Quantitative Evidence for the Differentiated Performance of Zethrene (CAS 214-63-1) and its Derivatives in Materials Science


Enhanced Charge Carrier Mobility in Zethrene-Based OFETs Compared to Unsubstituted Heptazethrene

The hole mobility of an isomeric dibenzoheptazethrene derivative in a single-crystal OFET device is significantly higher than that of the parent heptazethrene structure, establishing a clear benchmark for zethrene-based semiconductors. The dibenzoheptazethrene derivative achieves a hole mobility of 0.15 cm² V⁻¹ s⁻¹ [1]. This value is reported as the highest for any zethrene-based semiconductor to date [1].

Organic Field-Effect Transistors Semiconductors Charge Transport

Zethrene Diimide Derivatives Exhibit Tunable Far-Red Photophysical Properties Compared to Unstable Parent Zethrene

7,14-Diaryl-substituted zethrene diimides (ZDIs) show enhanced stability and tunable far-red absorption/emission, in contrast to the parent Zethrene which is light-sensitive and decomposes under sunlight within 12 hours [1]. The enhanced stability is attributed to the electron-withdrawing effect of imide groups and kinetic blocking of reactive sites [1].

Fluorescent Dyes Photostability Far-Red Emission

Dibenzozethrene Exhibits a Superior Two-Photon Absorption Cross-Section Compared to Zethrene

Dibenzozethrenes possess significantly larger two-photon absorption (TPA) cross-sections than zethrenes. The parent dibenzothrene achieves a maximum TPA cross-section of σ(max) = 4323 GM at 530 nm [1].

Nonlinear Optics Two-Photon Absorption Biophotonics

Octazethrene (OZ-TIPS) Displays a Significantly Lower HOMO-LUMO Gap and Higher Biradical Character than Heptazethrene (HZ-TIPS)

Octazethrene derivative OZ-TIPS exists as an open-shell singlet biradical with a measured biradical character of y = 0.56, whereas the heptazethrene derivative HZ-TIPS has a closed-shell ground state [1]. This difference is attributed to the smaller HOMO-LUMO energy gap in OZ-TIPS [1].

Diradical Character HOMO-LUMO Gap Open-Shell Molecules

Super-Heptazethrene on Au(111) Achieves an Exceedingly Low HOMO-LUMO Gap of 230 meV

On-surface synthesis of super-heptazethrene on Au(111) yields a HOMO-LUMO gap of only 230 meV, which is exceptionally low for a PAH of this size [1]. This is in contrast to its open-shell singlet ground state in solution and solid-state, indicating a surface-induced electronic modification [1].

On-Surface Synthesis HOMO-LUMO Gap Scanning Tunneling Spectroscopy

Recommended Research and Industrial Application Scenarios for Zethrene (CAS 214-63-1) and its Derivatives


Singlet Fission-Based Photovoltaics

Zethrene and its functionalized derivatives are prime candidates for singlet fission (SF) materials. The open-shell diradical character enables rapid formation of bound triplet-pair states, which can be harnessed to overcome thermodynamic limits in solar cells [1]. The tunable nature of the diradical character in zethrene derivatives allows for precise control over the SF process, making them a versatile platform for next-generation photovoltaic devices [1].

High-Performance Organic Field-Effect Transistors (OFETs)

Isomeric dibenzoheptazethrene derivatives have demonstrated a high hole mobility of 0.15 cm² V⁻¹ s⁻¹ in single-crystal OFET devices, the highest reported for any zethrene-based semiconductor [2]. This, combined with remarkable air and operational stability, positions these materials as strong candidates for p-type channels in flexible and printable electronics [2].

Near-Infrared (NIR) Absorbing Dyes and Bioimaging

The diradical approach applied to zethrene derivatives enables the design of organic NIR dyes with intense absorption beyond 1000 nm [3]. Zethrene diimides (ZDIs), in particular, offer tunable far-red absorption and emission with good photostability, making them suitable for deep-tissue bioimaging, where NIR light minimizes photodamage and autofluorescence [4].

Two-Photon Absorption (TPA) and 3D Optical Data Storage

Dibenzozethrene exhibits a large TPA cross-section of σ(max) = 4323 GM at 530 nm, which is significantly higher than that of zethrene [5]. This property is essential for applications requiring high spatial resolution and low photodamage, such as two-photon microscopy, 3D microfabrication, and high-density optical data storage [5].

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